2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methoxyacetic acid moiety attached via a methylene bridge to the piperidine ring’s 3-position. This compound is part of a broader class of Boc-protected piperidine-acetic acid hybrids, which are widely utilized in medicinal chemistry as intermediates for drug discovery due to their modular structure and tunable physicochemical properties .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-5-10(7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFUACWSFBDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the Boc-protected piperidine with methoxyacetic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Large-scale reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid. For instance, derivatives of piperidine have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. In vitro tests have demonstrated significant inhibition rates, suggesting that modifications to the piperidine structure can enhance anticancer efficacy.
Case Study : A study published in the Journal of Research in Pharmacy reported that certain derivatives exhibited inhibition values exceeding 70% against specific cancer cell lines, indicating their potential as therapeutic agents .
Antimicrobial Properties
Compounds with similar structural motifs have also been investigated for their antimicrobial activity. The presence of the piperidine ring is crucial for interacting with bacterial targets, making these compounds candidates for developing new antibiotics.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| Compound C | P. aeruginosa | 18 |
Neuropharmacological Research
The piperidine derivatives are also being explored for their neuropharmacological effects, particularly in the treatment of neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems through these compounds could provide new avenues for therapeutic interventions.
Research Insight : Preliminary studies suggest that the interaction of these compounds with serotonin and dopamine receptors may lead to anxiolytic effects, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid depends on its specific application. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key structural analogs differ in substituents on the piperidine ring, which influence molecular weight, polarity, and biological interactions.
Key Observations :
- Fluorination (e.g., 2,2-difluoro substitution) reduces pKa significantly (1.24 vs. 4.65 in non-fluorinated analogs), enhancing acidity due to electron-withdrawing effects .
- Methyl and amino substituents alter steric and electronic profiles, impacting lipophilicity and hydrogen-bonding capacity .
Modifications to the Acetic Acid Moiety
Variations in the acetic acid chain modulate reactivity and bioactivity.
Key Observations :
Stereochemical Considerations
The (3S)-enantiomer of 1-[(tert-butoxy)carbonyl]-3-piperidineacetic acid exhibits distinct physicochemical properties compared to racemic mixtures, including higher predicted pKa (4.65) and density (1.121 g/cm³) . Stereochemistry can critically influence target binding in chiral environments, though biological data for these analogs remain underexplored in the provided evidence.
Biological Activity
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory effects : It has been shown to reduce inflammation in preclinical models.
- Neuroprotective effects : Some studies indicate potential benefits in neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.
- Modulation of Signaling Pathways : It appears to influence various signaling pathways, including those associated with cell survival and apoptosis.
- Interaction with Receptors : Preliminary data suggest binding to certain receptors that mediate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
| Mechanism | Description | Evidence |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Signaling Modulation | Affects apoptosis-related pathways | |
| Receptor Interaction | Binds to inflammatory receptors |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.
Q & A
Q. What are the critical steps and optimized conditions for synthesizing 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid?
The synthesis typically involves multi-step organic reactions, including the introduction of the tert-butoxycarbonyl (Boc) protective group, piperidine ring functionalization, and coupling with the acetic acid moiety. Key steps require precise control of temperature, solvent choice (e.g., dichloromethane or THF), and reaction time. For example, the Boc group is often introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and the piperidine ring’s stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 317.39 for C₁₈H₂₃NO₄). Infrared (IR) spectroscopy can confirm carbonyl stretches (~1700 cm⁻¹ for the Boc group) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) such as nitrile gloves, lab coats, and P95 respirators is mandatory to avoid inhalation or dermal exposure. Work should be conducted in a fume hood with proper ventilation. Incompatible materials include strong acids/bases and oxidizers, which may degrade the Boc group or generate hazardous byproducts. Spills should be contained using inert absorbents (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s conformational stability and reactivity?
Density Functional Theory (DFT) calculations can predict energy-minimized conformations of the piperidine ring and the Boc-protected amine. Molecular dynamics simulations assess solvent effects (e.g., in DMSO or water) on stability, while frontier molecular orbital (FMO) analysis identifies reactive sites for nucleophilic/electrophilic attacks. Such models guide synthetic modifications, such as fluorination at the piperidine’s 3-position to enhance metabolic stability .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or impurities. Validated quality control steps (e.g., HPLC purity checks) and standardized protocols (e.g., fixed ligand concentrations) are critical. Comparative studies with structurally similar compounds (e.g., 2-{1-[(tert-butoxycarbonyl)-6-(trifluoromethyl)piperidin-3-yl}acetic acid) can isolate the impact of specific functional groups .
Q. What methodologies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Structure-Activity Relationship (SAR) studies involve systematic modifications, such as replacing the methoxy group with a trifluoromethoxy moiety to enhance lipophilicity or introducing fluorine atoms to improve binding affinity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). For example, piperidine derivatives with bulkier substituents show increased selectivity for GABAA receptors .
Q. What advanced techniques resolve challenges in regioselective functionalization of the piperidine ring?
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective substitution at the 3-position of the piperidine ring. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, while asymmetric hydrogenation with chiral ligands (e.g., BINAP) achieves stereocontrol. Monitoring reaction progress via in-situ IR or LC-MS minimizes byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
